

1-Amino-1-cyclopentanecarboxamide chemical structure and CAS number

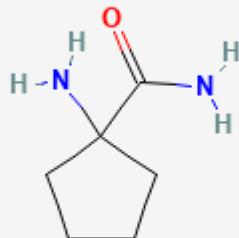
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Amino-1-cyclopentanecarboxamide
Cat. No.:	B096507

[Get Quote](#)

An In-depth Technical Guide to 1-Amino-1-cyclopentanecarboxamide


This technical guide provides a comprehensive overview of **1-Amino-1-cyclopentanecarboxamide**, including its chemical structure, CAS number, physicochemical properties, synthesis, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Structure

1-Amino-1-cyclopentanecarboxamide is a cyclic amino acid derivative. Its core structure consists of a five-membered cyclopentane ring substituted with both an amino group and a carboxamide group at the same carbon atom.

- IUPAC Name: 1-aminocyclopentane-1-carboxamide[1]
- CAS Number: 17193-28-1[1]
- Molecular Formula: C₆H₁₂N₂O[1]
- Molecular Weight: 128.17 g/mol [1]

- Chemical Structure:

- 2D Structure:

- 3D Conformer:

Physicochemical and Spectroscopic Data

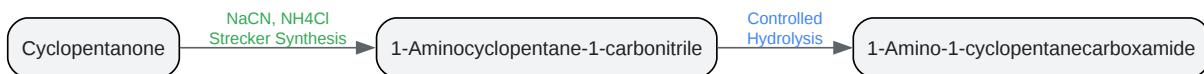
A summary of the key physicochemical and spectroscopic data for **1-Amino-1-cyclopentanecarboxamide** is presented below.

Table 1: Physicochemical Properties

Property	Value	Source
Melting Point	95-96 °C (from acetone/pentane)	[2]
Boiling Point (Predicted)	301.5 ± 21.0 °C at 760 mmHg	[2]
Density (Predicted)	1.132 ± 0.06 g/cm ³	[2]
pKa (Predicted)	16.14 ± 0.20	[2]
XLogP3	-1.0	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Exact Mass	128.094963011 Da	[1]
Monoisotopic Mass	128.094963011 Da	[1]
Topological Polar Surface Area	69.1 Å ²	[1]

Table 2: Spectroscopic Data

Spectrum Type	Key Features and Data Source
¹ H NMR	Available from ChemicalBook. [3]
IR	Available from ChemicalBook. [3]
Mass Spectrum	Available from ChemicalBook. [3]


Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-Amino-1-cyclopentanecarboxamide** is not readily available in the searched literature, a plausible synthetic route can be proposed based on the synthesis of similar compounds, such as cis-2-amino-1-cyclopentanecarboxamide, which starts from 1-aminocyclopentanecarbonitrile.[\[4\]](#) The synthesis of α -aminonitriles via the Strecker reaction is a well-established method.[\[5\]](#)

Proposed Synthetic Pathway

A likely two-step synthesis would involve:

- Strecker Synthesis of 1-Aminocyclopentane-1-carbonitrile: Reaction of cyclopentanone with an alkali metal cyanide and ammonium chloride.
- Hydrolysis of the Nitrile: Partial hydrolysis of the resulting 1-aminocyclopentane-1-carbonitrile to the corresponding carboxamide.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **1-Amino-1-cyclopentanecarboxamide**.

Experimental Protocol: Synthesis of 1-Aminocyclopentane-1-carbonitrile (Step 1)

This protocol is adapted from the synthesis of related aminonitriles.

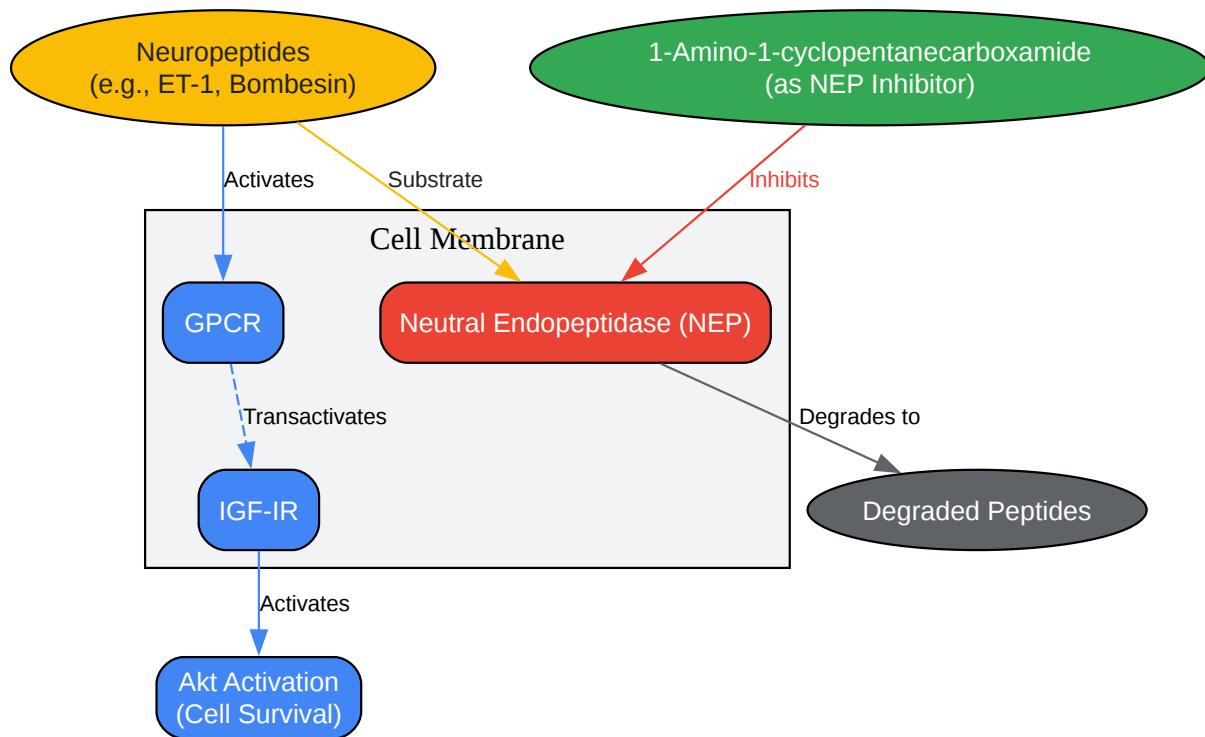
- To a stirred solution of sodium cyanide and ammonium chloride in aqueous ammonia, add cyclopentanone dropwise at room temperature.
- Continue stirring the reaction mixture for an extended period (e.g., 24-72 hours) to ensure the completion of the Strecker reaction.
- Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent under reduced pressure to yield the crude 1-aminocyclopentane-1-carbonitrile.

Experimental Protocol: Hydrolysis to 1-Amino-1-cyclopentanecarboxamide (Step 2)

This is a generalized protocol for the controlled hydrolysis of a nitrile.

- Treat the crude 1-aminocyclopentane-1-carbonitrile with a controlled amount of a hydrolyzing agent. This could involve the use of a mineral acid or a base under carefully controlled temperature and reaction time to favor the formation of the amide over the carboxylic acid.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
- Purify the crude product by recrystallization or column chromatography to obtain **1-Amino-1-cyclopentanecarboxamide**.

Biological Activity and Potential Applications


While direct and extensive biological data for **1-Amino-1-cyclopentanecarboxamide** is limited in the public domain, available information suggests potential therapeutic applications, primarily as a neutral endopeptidase (NEP) inhibitor and in the context of anticancer research.

Neutral Endopeptidase (NEP) Inhibition

The hydrochloride salt of **1-Amino-1-cyclopentanecarboxamide** is reported to be a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin.^[6] NEP is a zinc-dependent metalloprotease that degrades a variety of signaling peptides.^{[7][8]} By inhibiting NEP, the levels of these peptides can be increased, leading to various physiological effects. This suggests potential therapeutic use in conditions like migraine.^[6]

NEP plays a crucial role in cardiovascular and renal function by degrading natriuretic peptides (e.g., ANP and BNP), which have vasodilatory and natriuretic effects.^[9] Inhibition of NEP leads to an increase in the levels of these peptides, which can be beneficial in conditions like heart failure.^{[9][10]}

Furthermore, NEP can modulate growth factor signaling pathways. For instance, it can inhibit the transactivation of the insulin-like growth factor receptor (IGF-IR) and the subsequent activation of the Akt cell survival pathway, which is often implicated in cancer progression.[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cas 17193-28-1,1-AMINO-1-CYCLOPENTANECARBOXAMIDE | lookchem [lookchem.com]

- 3. Neutral endopeptidase inhibits neuropeptide-mediated transactivation of the insulin-like growth factor receptor-Akt cell survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-AMINO-1-CYCLOPENTANE CARBOXAMIDE | 17193-28-1 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Signal pathway involved in increased expression of neutral endopeptidase 24.11 by gonadotropin releasing hormone in choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutral endopeptidase: Significance and symbolism [wisdomlib.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term treatment with neutral endopeptidase inhibitor improves cardiac function and reduces natriuretic peptides in rats with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Amino-1-cyclopentanecarboxamide chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096507#1-amino-1-cyclopentanecarboxamide-chemical-structure-and-cas-number\]](https://www.benchchem.com/product/b096507#1-amino-1-cyclopentanecarboxamide-chemical-structure-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com